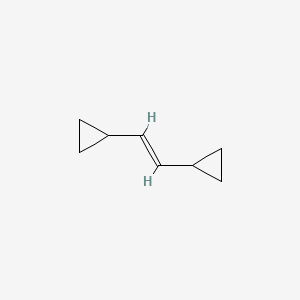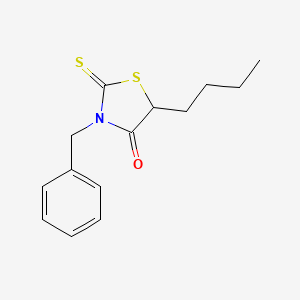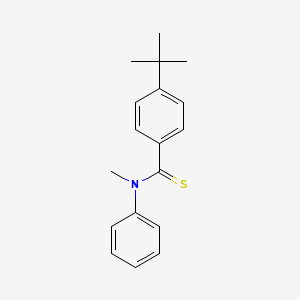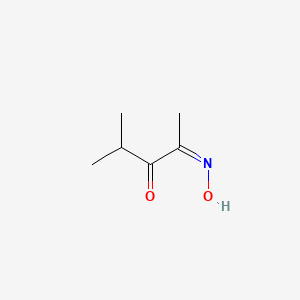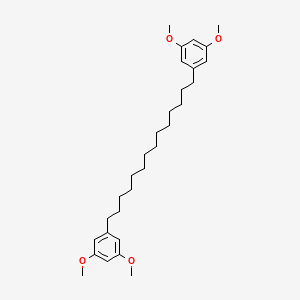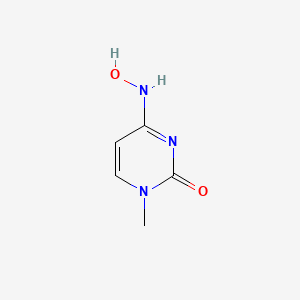
4-(Hydroxyamino)-1-methylpyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxyamino)-1-methylpyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their significant role in biological systems, particularly in nucleic acids like DNA and RNA. This compound is characterized by the presence of a hydroxyamino group at the fourth position and a methyl group at the first position of the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxyamino)-1-methylpyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylpyrimidin-2(1H)-one.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the hydroxylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Hydroxyamino)-1-methylpyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amino derivatives.
Substitution: The hydroxyamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Hydroxyamino)-1-methylpyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential role in biological systems, particularly in the modification of nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving nucleic acid metabolism.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(Hydroxyamino)-1-methylpyrimidin-2(1H)-one involves its interaction with nucleic acids. The hydroxyamino group can form hydrogen bonds with nucleobases, potentially altering the structure and function of DNA or RNA. This interaction can affect various biological processes, including gene expression and replication.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 4-Hydroxy-2-methylpyrimidine
- 1-Methyl-4-nitropyrimidin-2(1H)-one
Comparison:
- 2-Amino-4-hydroxy-6-methylpyrimidine: Similar in structure but contains an amino group instead of a hydroxyamino group.
- 4-Hydroxy-2-methylpyrimidine: Lacks the hydroxyamino group, making it less reactive in certain chemical reactions.
- 1-Methyl-4-nitropyrimidin-2(1H)-one: Contains a nitro group instead of a hydroxyamino group, leading to different chemical properties and reactivity.
The uniqueness of 4-(Hydroxyamino)-1-methylpyrimidin-2(1H)-one lies in its hydroxyamino group, which imparts distinct chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
20541-50-8 |
|---|---|
Molekularformel |
C5H7N3O2 |
Molekulargewicht |
141.13 g/mol |
IUPAC-Name |
4-(hydroxyamino)-1-methylpyrimidin-2-one |
InChI |
InChI=1S/C5H7N3O2/c1-8-3-2-4(7-10)6-5(8)9/h2-3,10H,1H3,(H,6,7,9) |
InChI-Schlüssel |
YCXWHDJWPFLJAB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=NC1=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



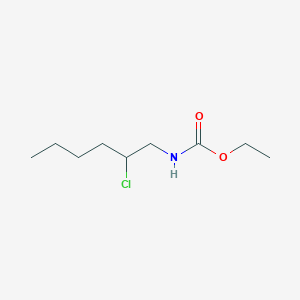
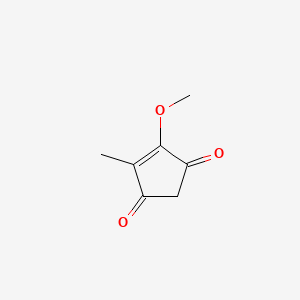
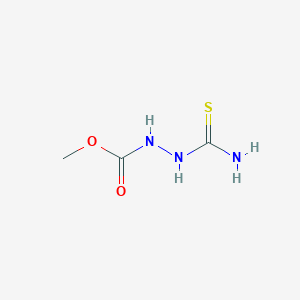

![5,6-Dibromo-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14717883.png)

